

Application Notes and Protocols: Mometasone Impurity Profiling Using Mometasone-d5

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Compound of Interest

Compound Name: Mometasone-d5

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Introduction

The comprehensive characterization of impurity profiles is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Mometasone, a potent synthetic corticosteroid, and its prodrug Mometasone Furoate, are widely used in the treatment of inflammatory conditions.^{[1][2][3]} During the synthesis and storage of Mometasone, various process-related and degradation impurities can arise.^{[2][4]} Regulatory agencies require the identification and quantification of these impurities to establish appropriate specifications for the drug substance and product.

The use of stable isotope-labeled internal standards is a well-established technique in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), as it compensates for variations in sample preparation and instrument response. **Mometasone-d5**, a deuterated analog of Mometasone, serves as an ideal internal standard for the accurate quantification of Mometasone impurities. Its chemical and physical properties are nearly identical to the unlabeled impurities, ensuring similar chromatographic behavior and ionization efficiency, while its mass difference allows for distinct detection by the mass spectrometer.

These application notes provide a detailed protocol for the use of **Mometasone-d5** in the determination of Mometasone impurity profiles by LC-MS/MS. The methodology described herein is intended to serve as a comprehensive guide for researchers and analysts in the pharmaceutical industry.

Mometasone and Its Key Impurities

A number of impurities have been identified for Mometasone and Mometasone Furoate. The synthesis and characterization of these impurities are crucial for their use as reference standards in analytical method development. A representative list of Mometasone Furoate impurities is provided in the table below.

Impurity Name	Structure
Mometasone Furoate EP Impurity C	21'-chloro-(16' α -methyl-3',11',20'-trioxo-pregna-1',4'-dien-17'-yl)-furan-2-carboxylate
Mometasone Furoate EP Impurity S	9,21-Dichloro-11 β -hydroxy-16 β -methyl-3,20-dioxopregna-1,4-dien-17-yl furan-2-carboxylate

Experimental Protocols

Principle

The quantitative analysis of Mometasone impurities is performed using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. **Mometasone-d5** is used as an internal standard (IS) to ensure high accuracy and precision. The method involves the separation of Mometasone and its impurities by reversed-phase HPLC followed by detection and quantification using a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Materials and Reagents

- Mometasone Reference Standard
- Mometasone Impurity Reference Standards (e.g., Mometasone Furoate Impurity C, etc.)
- **Mometasone-d5** Internal Standard
- Acetonitrile (HPLC or LC-MS grade)
- Methanol (HPLC or LC-MS grade)
- Formic Acid (LC-MS grade)

- Ammonium Formate (LC-MS grade)
- Water (Ultrapure, 18.2 MΩ·cm)

Instrumentation

- High-Performance Liquid Chromatography (HPLC) system with a binary pump, autosampler, and column oven.
- Tandem Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

Chromatographic Conditions

Parameter	Condition
Column	C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Column Temperature	40 °C
Injection Volume	5 μL
Gradient Elution	Time (min)
0.0	
1.0	
5.0	
7.0	
7.1	
9.0	

Mass Spectrometric Conditions

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	150 °C
Desolvation Temperature	400 °C
Cone Gas Flow	50 L/hr
Desolvation Gas Flow	800 L/hr
Collision Gas	Argon
MRM Transitions	See Table below

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Mometasone	To be determined empirically	To be determined empirically	To be determined empirically
Mometasone-d5 (IS)	To be determined empirically	To be determined empirically	To be determined empirically
Impurity 1	To be determined empirically	To be determined empirically	To be determined empirically
Impurity 2	To be determined empirically	To be determined empirically	To be determined empirically
...

Note: The specific m/z transitions and collision energies for Mometasone, **Mometasone-d5**, and each impurity must be optimized by infusing the individual standard solutions into the mass spectrometer.

Standard and Sample Preparation

- **Stock Solutions (1 mg/mL):** Prepare individual stock solutions of Mometasone and each impurity reference standard in methanol. Prepare a stock solution of **Mometasone-d5** in methanol.
- **Working Standard Solutions:** Prepare serial dilutions of the Mometasone and impurity stock solutions with a 50:50 mixture of Mobile Phase A and B to create calibration standards at appropriate concentrations (e.g., 0.05, 0.1, 0.5, 1, 5, 10 µg/mL).
- **Internal Standard Working Solution (1 µg/mL):** Dilute the **Mometasone-d5** stock solution with a 50:50 mixture of Mobile Phase A and B.
- **Calibration Curve Samples:** To an aliquot of each working standard solution, add a fixed volume of the Internal Standard Working Solution and dilute to the final volume with the 50:50 mobile phase mixture.
- **Sample Preparation:** Accurately weigh a sample of the Mometasone drug substance, dissolve it in a suitable solvent (e.g., methanol), and dilute to a known concentration. Add a fixed volume of the Internal Standard Working Solution and dilute to the final volume with the 50:50 mobile phase mixture.

Data Presentation and Analysis

The concentration of each impurity in the sample is calculated using the ratio of the peak area of the impurity to the peak area of the **Mometasone-d5** internal standard. A calibration curve is generated by plotting the peak area ratio of each impurity to the internal standard against the concentration of the impurity for the calibration standards. The linearity of the method should be established over the desired concentration range.

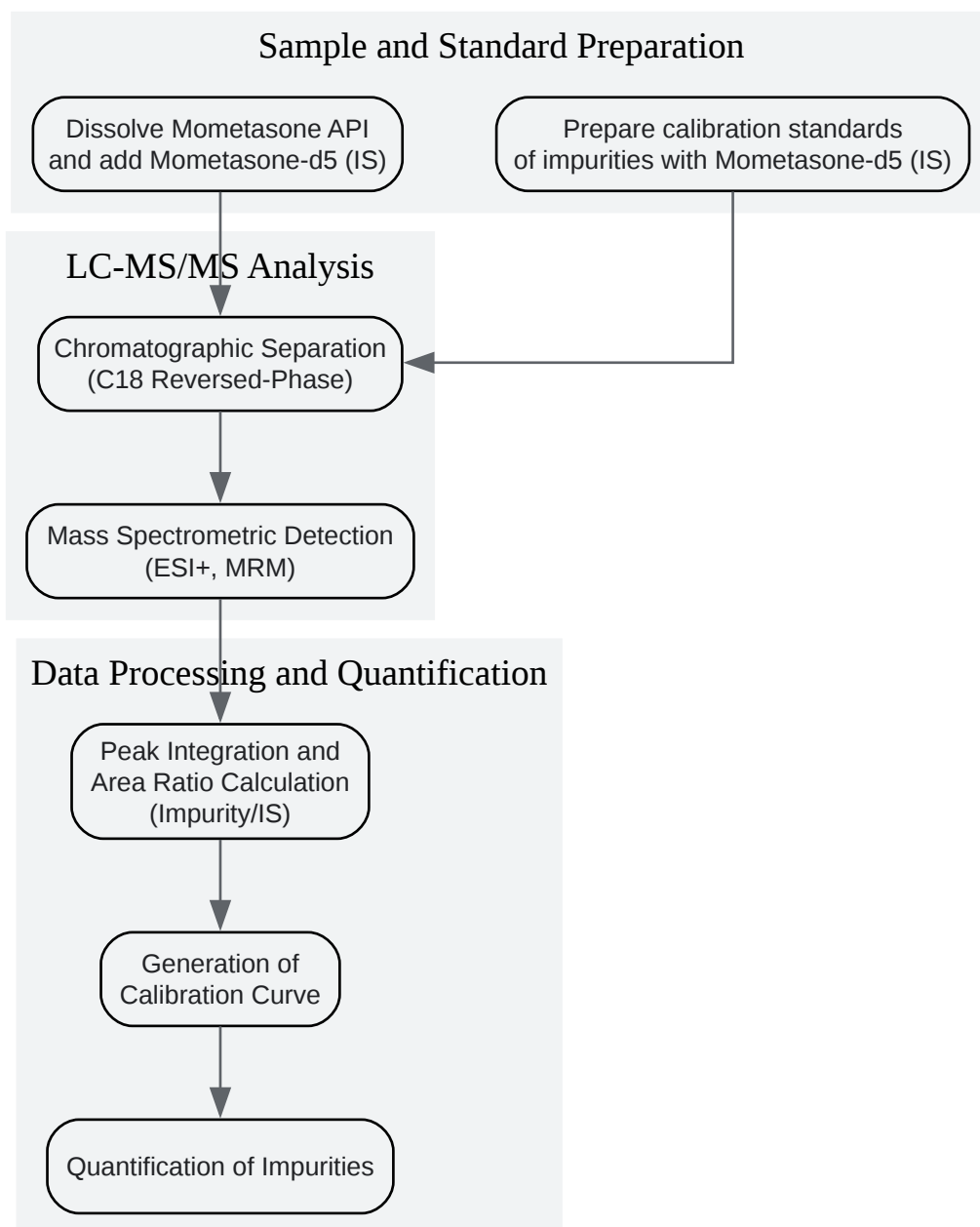
Representative Quantitative Data

Analyte	Calibration Range (µg/mL)	Limit of Detection (LOD) (µg/mL)	Limit of Quantification (LOQ) (µg/mL)
Impurity A	0.05 - 10	0.015	0.05
Impurity B	0.05 - 10	0.020	0.05
Impurity C	0.05 - 10	0.018	0.05

Note: The above data is representative and should be determined during method validation.

Visualizations

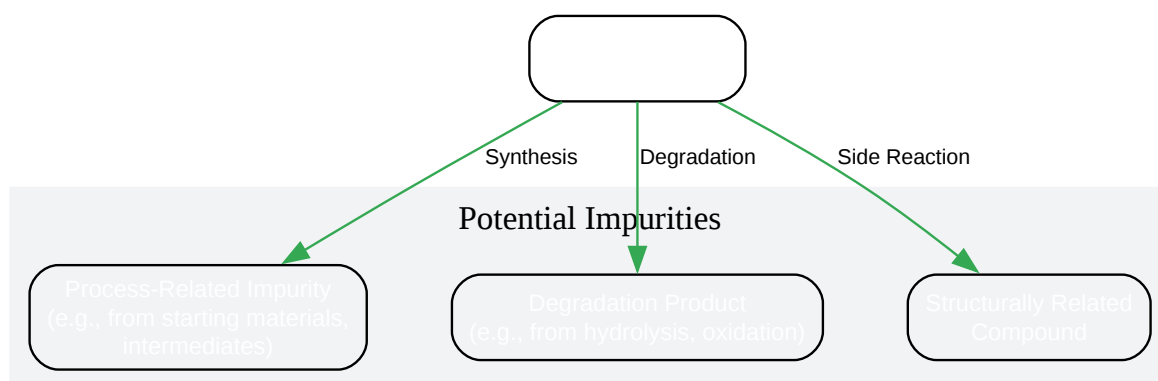
Experimental Workflow



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Caption: Workflow for Mometasone impurity quantification using LC-MS/MS with **Mometasone-d5**.

Relationship between Mometasone and its Impurities



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Caption: Logical relationship between Mometasone API and its potential impurities.

Conclusion

The use of **Mometasone-d5** as an internal standard provides a robust and reliable method for the quantitative analysis of Mometasone impurities. The detailed protocol and methodologies presented in these application notes offer a framework for the development and validation of analytical methods for impurity profiling. Adherence to these guidelines will aid in ensuring the quality, safety, and regulatory compliance of Mometasone drug substances and products. Further validation of the method should be performed in accordance with ICH guidelines to demonstrate its suitability for its intended purpose.

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